![molecular formula C12H6Cl2FN3 B13748972 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine CAS No. 1159982-01-0](/img/structure/B13748972.png)
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-amino-3-hetarylpyrazole and malonic acid.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent and catalyst, often under reflux conditions.
Product Formation: The cyclocondensation reaction leads to the formation of the pyrazolo[1,5-A]pyrimidine core with the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize the production yield while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[1,5-A]pyrimidine ring can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized pyrazolo[1,5-A]pyrimidine derivatives with different substituents at the chlorine positions.
科学的研究の応用
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in optoelectronic devices and fluorescent probes.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular interactions, providing insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Uniqueness
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
特性
| 1159982-01-0 | |
分子式 |
C12H6Cl2FN3 |
分子量 |
282.10 g/mol |
IUPAC名 |
5,7-dichloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-2-1-3-8(15)4-7/h1-6H |
InChIキー |
GOXSCBNFLRBTDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=C2)N=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


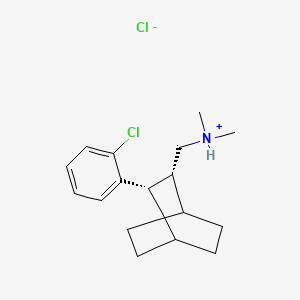

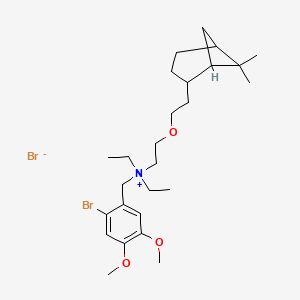
![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
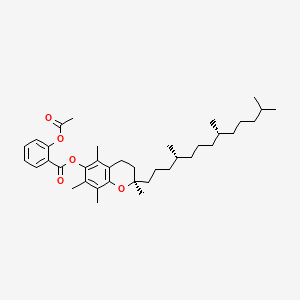
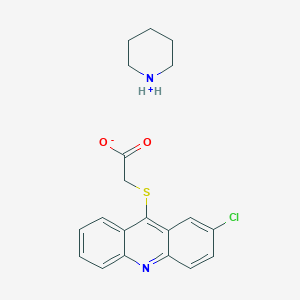
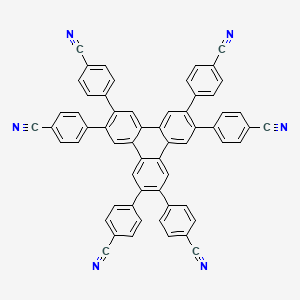


![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
